molecular formula C11H11ClN4OS2 B2684695 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 328281-60-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2684695
CAS No.: 328281-60-3
M. Wt: 314.81
InChI Key: RCSGZXWBTFQZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-thiadiazole derivative featuring a thioether linkage at the 2-position of the thiadiazole ring and an acetamide group substituted with a 5-chloro-2-methylphenyl moiety. Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and antiproliferative activities, attributed to their ability to interact with biological targets via hydrogen bonding, π-π interactions, and hydrophobic effects . The presence of the 5-amino group on the thiadiazole ring and the chloro-methylphenyl substituent may enhance bioavailability and target specificity, as seen in structurally related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGZXWBTFQZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Acylation Reaction: The thiadiazole derivative is then acylated using 2-chloroacetyl chloride to form an intermediate compound.

    Final Coupling: The intermediate is coupled with 5-chloro-2-methylaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has shown promise as an enzyme inhibitor, particularly against urease, an enzyme involved in the hydrolysis of urea. This inhibition is crucial for treating infections caused by urease-producing bacteria such as Helicobacter pylori .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals, given its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring and the thiadiazole moiety. Key examples include:

Compound Name Substituents on Phenyl Ring Thiadiazole Modification Melting Point (°C) Yield (%) Source
N-(3-chlorophenyl)-2-[[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide 3-Cl 5-benzylthio
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide 2-Cl, 5-CF₃ 5-amino
N-(5-chloro-2-methylphenyl)-2-[[5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide 5-Cl, 2-CH₃ 5-(4-methoxybenzylthio)
N-(4-nitrophenyl)-2-[(5-chlorobenzothiazol-2-yl)thio]acetamide 4-NO₂ 5-chlorobenzothiazole

Key Observations :

  • Chloro and nitro substituents on the phenyl ring are common in analogs with demonstrated apoptotic activity (e.g., compound 3 in ).
  • Thiadiazole modifications, such as benzylthio or methoxybenzylthio groups, influence melting points and solubility .
2.2.1 Anticancer and Antiproliferative Activity
  • Compound 3 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Induced 92.36% inhibition of Akt activity in C6 glioma cells via π-π interactions and hydrogen bonding .
  • Compound 8 (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Showed 86.52% Akt inhibition and apoptosis induction .
  • Compound 4g (N-(6-methylbenzothiazol-2-yl)-2-[(5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio]acetamide): Exhibited antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 4.2 µM) .
2.2.2 Antimicrobial Activity
  • Compound 5c (N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide): Demonstrated broad-spectrum antimicrobial activity, with MIC values of 8 µg/mL against S. aureus .
  • Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Showed antifungal activity against C. albicans (MIC = 16 µg/mL) .
Structural-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance anticancer activity by improving target binding (e.g., compound 3 in ).
  • Thioether Linkages : Benzylthio or alkylthio groups on the thiadiazole ring improve membrane permeability, as seen in compounds 5h and 5j .

Biological Activity

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11H12ClN5OS
  • Molecular Weight : 287.76 g/mol
  • CAS Number : 332114-17-7

The core structure includes a thiadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. In particular:

  • Gram-positive bacteria : The compound shows promising activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values suggesting effective inhibition.
  • Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa, highlighting the compound's broad-spectrum potential .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Level
2-amino-1,3,4-thiadiazoleS. aureus32.6High
2-amino-1,3,4-thiadiazoleE. coli62.5Moderate
2-amino-1,3,4-thiadiazoleB. subtilis15.0Very High

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. The compound is believed to induce cytostatic effects on cancer cells by interfering with various cellular processes:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : In vitro studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines .

Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, the compound's potential as an anti-inflammatory agent has also been explored:

  • Anti-inflammatory Effects : Some derivatives have shown to reduce inflammation markers in animal models.

Synergistic Effects

Research suggests that combining this compound with other pharmacologically active agents may enhance its efficacy while reducing toxicity. For instance, covalent bonding with other active compounds could lead to synergistic effects that improve overall therapeutic outcomes .

Q & A

Q. Advanced Research Focus

  • Molecular docking (e.g., AutoDock) predicts binding to kinase domains (e.g., EGFR, VEGFR-2).
  • ADMET prediction (SwissADME) optimizes logP and bioavailability.
    used docking to identify COX-2 inhibition, validated via enzymatic assays. Pair with MD simulations (GROMACS) to assess target-ligand stability .

What are the stability concerns under varying pH and temperature?

Basic Research Focus
The thioether linkage is prone to oxidation. Store the compound at -20°C in argon and avoid aqueous buffers with pH > 8. highlights risks of hydrolysis; conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

How is cytotoxicity evaluated in vitro, and what controls are essential?

Basic Research Focus
Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., MCF-7, HepG2). Include:

  • Positive controls (e.g., cisplatin).
  • Solvent controls (DMSO ≤0.1%).
  • Cell viability normalization (untreated cells = 100%).
    Advanced studies may incorporate synergy assays (Chou-Talalay method) with existing chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.